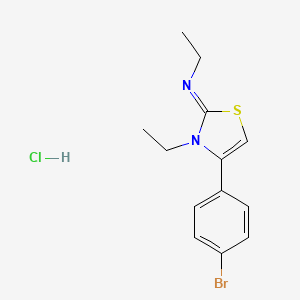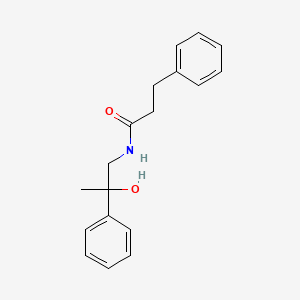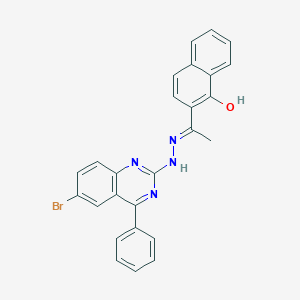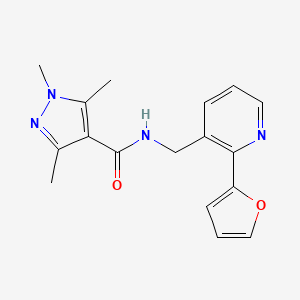![molecular formula C18H13N3O5 B2658379 2-(2-hydroxyphenyl)-N'-[(1E)-(4-nitrophenyl)methylidene]furan-3-carbohydrazide CAS No. 343375-11-1](/img/structure/B2658379.png)
2-(2-hydroxyphenyl)-N'-[(1E)-(4-nitrophenyl)methylidene]furan-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(2-hydroxyphenyl)-N’-[(1E)-(4-nitrophenyl)methylidene]furan-3-carbohydrazide” is a complex organic molecule. It contains several functional groups including a hydroxyphenyl group, a nitrophenyl group, a furan ring, and a carbohydrazide group. These functional groups suggest that this compound may have interesting chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (hydroxyphenyl and nitrophenyl groups) and a furan ring suggests a planar structure. The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The hydroxyphenyl and nitrophenyl groups are likely to be involved in electrophilic aromatic substitution reactions. The furan ring, being an aromatic heterocycle, may undergo reactions at the oxygen atom or the carbon atoms of the ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the hydroxy group may confer some degree of polarity and could affect its solubility in different solvents .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
This compound, characterized by its Schiff base structure, is synthesized through the condensation of appropriate aldehydes and hydrazides. Research has focused on the synthesis and structural characterization of such compounds, including their metal complexes. These complexes have been studied for their coordination geometry, which often exhibits a tetrahedral arrangement around the metal ion, indicating a potential for diverse chemical reactivity and interaction with biological molecules (Ahmed, Yousif, & Al-jeboori, 2013).
Antimicrobial and Antitubercular Activities
Several studies have investigated the antimicrobial and antitubercular activities of furan-2-carbohydrazide derivatives. These compounds have shown promising activity against various bacterial strains, including Mycobacterium tuberculosis, suggesting their potential as therapeutic agents for bacterial infections and tuberculosis. The structure-activity relationship (SAR) studies indicate that the presence of the nitrophenyl moiety could enhance these biological activities (Cardoso et al., 2016).
Antioxidant Properties
Compounds derived from 2-(2-hydroxyphenyl)-N'-[(1E)-(4-nitrophenyl)methylidene]furan-3-carbohydrazide have also been evaluated for their antioxidant properties. The ability of these compounds to scavenge free radicals suggests their potential use as antioxidants in preventing oxidative stress-related diseases. The study of their metal complexes has provided insights into the role of metal ions in modulating the antioxidant activity of these compounds (Devi et al., 2010).
Potential for Neglected Diseases
Research has highlighted the potential of hybrid furoxanyl N-acylhydrazone derivatives, including structures similar to this compound, as drug candidates for neglected diseases such as tuberculosis, leishmaniosis, and Chagas disease. These studies demonstrate the compound's ability to inhibit the growth of pathogens responsible for these diseases, providing a basis for the development of new therapeutic options (Hernández et al., 2013).
Optical and Electronic Properties
The compound and its derivatives have been explored for their optical and electronic properties, including their potential use in materials science. Studies on their nonlinear optical properties, light absorption, and fluorescence characteristics suggest applications in optical devices, photovoltaics, and as sensors (Naseema et al., 2010).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-hydroxyphenyl)-N-[(E)-(4-nitrophenyl)methylideneamino]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O5/c22-16-4-2-1-3-14(16)17-15(9-10-26-17)18(23)20-19-11-12-5-7-13(8-6-12)21(24)25/h1-11,22H,(H,20,23)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNNQQKPIMYLQR-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CO2)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=C(C=CO2)C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butyl (1S,6R)-6-methyl-8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B2658297.png)






![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2658311.png)
![N-cyclohexyl-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2658312.png)

![2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2658315.png)
![4-butoxy-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide](/img/structure/B2658316.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2658318.png)
![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2658319.png)
